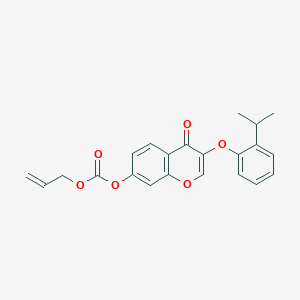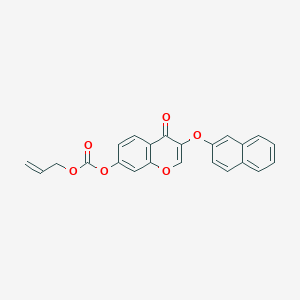![molecular formula C23H22O6 B3755471 [3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] prop-2-enyl carbonate](/img/structure/B3755471.png)
[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] prop-2-enyl carbonate
Overview
Description
[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] prop-2-enyl carbonate is a synthetic organic compound that belongs to the class of chromenone derivatives This compound is characterized by the presence of a chromenone core, a tert-butylphenoxy group, and a prop-2-enyl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] prop-2-enyl carbonate typically involves multiple steps. One common approach is the condensation of 4-tert-butylphenol with a suitable chromenone precursor under basic conditions to form the intermediate 3-(4-tert-butylphenoxy)-4-oxochromen-7-ol. This intermediate is then reacted with prop-2-enyl chloroformate in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] prop-2-enyl carbonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: The carbonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and water radical cations.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] prop-2-enyl carbonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions or as a ligand in binding studies. Its chromenone core is of particular interest due to its potential interactions with biological macromolecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] prop-2-enyl carbonate involves its interaction with molecular targets such as enzymes or receptors. The chromenone core can participate in various biochemical pathways, potentially leading to the modulation of cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, [3-(4-Tert-butylphenoxy)-4-oxochromen-7-yl] prop-2-enyl carbonate is unique due to its combination of a chromenone core and a prop-2-enyl carbonate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-(4-tert-butylphenoxy)-4-oxochromen-7-yl] prop-2-enyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-5-12-26-22(25)29-17-10-11-18-19(13-17)27-14-20(21(18)24)28-16-8-6-15(7-9-16)23(2,3)4/h5-11,13-14H,1,12H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOLXJRGWDJQHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]glycinate](/img/structure/B3755389.png)
![6-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3755390.png)
![4-methyl-2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B3755394.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(3-bromophenyl)acrylamide](/img/structure/B3755400.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-bromophenyl)acrylamide](/img/structure/B3755404.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-bromo-4-methylphenyl)acrylamide](/img/structure/B3755413.png)
![N-(2-methoxyethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3755419.png)
![N-(3,5-dichlorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B3755424.png)
![3-Butyl-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B3755428.png)
![[3-(4-Methylphenoxy)-4-oxochromen-7-yl] 3-bromobenzoate](/img/structure/B3755439.png)
![3-chloro-4-[(4-chloro-2-methoxy-5-methylphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B3755444.png)
![[3-(2-methoxyphenyl)-4-oxochromen-7-yl] prop-2-enyl carbonate](/img/structure/B3755449.png)


